1-Trityl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-tritylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-18-19-16-24-25(17-19)23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTCGJWJDCULEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625017 | |
| Record name | 1-(Triphenylmethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218594-00-4 | |
| Record name | 1-(Triphenylmethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Trityl 1h Pyrazole 4 Carbaldehyde
The synthesis of 1-Trityl-1H-pyrazole-4-carbaldehyde is primarily achieved through a two-step process. This involves the initial protection of the pyrazole (B372694) nitrogen with a trityl group, followed by formylation at the 4-position of the pyrazole ring. The most common and effective method for this formylation is the Vilsmeier-Haack reaction. nih.govresearchgate.netorganic-chemistry.org
Step 1: Synthesis of 1-Trityl-1H-pyrazole
The first step in the synthesis is the protection of the 1H-pyrazole at the N1 position with a triphenylmethyl (trityl) group. This is a standard procedure for protecting nitrogen-containing heterocycles. The reaction involves the treatment of 1H-pyrazole with trityl chloride in the presence of a suitable base, such as triethylamine (B128534) or pyridine (B92270), in an anhydrous solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). The base is crucial to neutralize the hydrochloric acid generated during the reaction.
Step 2: Formylation of 1-Trityl-1H-pyrazole via Vilsmeier-Haack Reaction
With the nitrogen of the pyrazole ring protected, the molecule can undergo electrophilic substitution. The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group onto electron-rich aromatic and heterocyclic rings. nih.govorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, which is typically prepared in situ by reacting a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). nih.govigmpublication.org
The Vilsmeier reagent, a chloroiminium ion, is a potent electrophile that reacts with the electron-rich 4-position of the 1-trityl-1H-pyrazole ring. The reaction is typically initiated at a low temperature (0-5 °C) during the addition of the substrate to the pre-formed Vilsmeier reagent. Subsequently, the reaction mixture is heated to drive the formylation to completion. nih.gov The intermediate iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.
Table 1: Synthetic Protocol for this compound
| Step | Reaction | Key Reagents | Typical Solvents | Reaction Conditions |
|---|---|---|---|---|
| 1 | N-Tritylation | 1H-pyrazole, Trityl chloride, Triethylamine | Dichloromethane (DCM) | Room temperature |
| 2 | Vilsmeier-Haack Formylation | 1-Trityl-1H-pyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) | 0 °C to 70-80 °C |
Purification and Isolation Techniques for 1 Trityl 1h Pyrazole 4 Carbaldehyde
Chemical Reactivity Profile of the Aldehyde Moiety
The aldehyde group is one of the most versatile functional groups in organic chemistry, characterized by the electrophilicity of its carbonyl carbon. This allows it to participate in a wide array of chemical transformations.
The carbonyl carbon of the aldehyde in this compound is electrophilic and susceptible to attack by various nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate. Common nucleophilic addition reactions include the formation of alcohols (with organometallic reagents), hemiacetals/acetals (with alcohols), and imines (with primary amines).
While specific studies on this compound are not extensively documented in this context, the reactivity can be inferred from general principles. For instance, reaction with Grignard reagents (R-MgBr) or organolithium reagents (R-Li) would be expected to yield the corresponding secondary alcohols. Similarly, reaction with primary amines would lead to the formation of Schiff bases (imines), a common reaction for pyrazole-4-carbaldehydes. umich.edu
Condensation reactions are crucial for carbon-carbon bond formation, converting the aldehyde into more complex structures, particularly alkenes.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, cyanoacetic acid), typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgpsu.edu The reaction with this compound would produce a pyrazol-4-yl-substituted α,β-unsaturated compound. The mechanism involves the deprotonation of the active methylene compound to form a nucleophilic enolate, which then adds to the aldehyde. Subsequent dehydration yields the final product. psu.eduyoutube.com The Doebner modification uses pyridine and allows for condensation with malonic acid, which is often followed by decarboxylation. wikipedia.orgorganic-chemistry.org
Wittig Reaction: The Wittig reaction converts aldehydes into alkenes using a phosphorus ylide (a Wittig reagent). organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, leading to the formation of an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemical outcome (E or Z-alkene) depends on the stability of the ylide used. Stabilized ylides generally yield E-alkenes, whereas non-stabilized ylides favor Z-alkenes. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is more nucleophilic than a Wittig ylide. wikipedia.orgorganic-chemistry.org This reaction is renowned for its high stereoselectivity, typically producing the (E)-alkene as the major product. wikipedia.orgnrochemistry.com The water-soluble phosphate (B84403) byproduct makes purification simpler compared to the Wittig reaction. wikipedia.org The reaction is initiated by deprotonating the phosphonate ester with a base, followed by nucleophilic attack on the aldehyde. nrochemistry.com
Henry (Nitroaldol) Reaction: The Henry reaction is a base-catalyzed C-C bond-forming reaction between an aldehyde and a nitroalkane. wikipedia.orgorganic-chemistry.org The initial product is a β-nitro alcohol, which can be subsequently dehydrated to form a nitroalkene. psu.eduwikipedia.org This reaction is reversible, and careful control of conditions is necessary to isolate the desired product. wikipedia.org
The following table summarizes these condensation reactions as they would apply to this compound.
| Reaction | Nucleophile/Reagent | Typical Conditions | Expected Product |
| Knoevenagel | Malononitrile, Piperidine | Reflux in Ethanol | 2-(1-Trityl-1H-pyrazol-4-ylmethylene)malononitrile |
| Wittig | Ph₃P=CH-CO₂Et, n-BuLi | THF, -78 °C to RT | Ethyl 3-(1-Trityl-1H-pyrazol-4-yl)acrylate |
| HWE | (EtO)₂P(O)CH₂CO₂Et, NaH | Anhydrous THF | Ethyl 3-(1-Trityl-1H-pyrazol-4-yl)acrylate (predominantly E-isomer) |
| Henry | Nitromethane, Base (e.g., DBU) | Methanol (B129727) | 2-Nitro-1-(1-Trityl-1H-pyrazol-4-yl)ethanol |
The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reduction: The formyl group of pyrazole-4-carbaldehydes can be reduced to a hydroxymethyl group using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and mild choice for this transformation. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, though NaBH₄ is generally sufficient and safer.
Oxidation: Oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder options like silver oxide (Tollens' reagent). For other pyrazole-4-carbaldehydes, oxidation has been successfully carried out to yield the corresponding pyrazole-4-carboxylic acids. umich.edu
| Transformation | Reagent | Expected Product |
| Reduction | NaBH₄, Methanol | (1-Trityl-1H-pyrazol-4-yl)methanol |
| Oxidation | KMnO₄, aq. NaOH | 1-Trityl-1H-pyrazole-4-carboxylic acid |
Pyrazole (B372694) Ring Reactivity and Substituent Effects
The reactivity of the pyrazole ring itself is significantly influenced by its substituents. Pyrazole is an aromatic heterocycle, and its substitution pattern is governed by the electronic properties of the ring atoms and attached groups.
Electrophilic Substitution: In an unsubstituted pyrazole, electrophilic aromatic substitution preferentially occurs at the C4 position, as this position is the most electron-rich and its substitution avoids the formation of unstable, positively charged intermediates at carbons adjacent to the nitrogen atoms. rrbdavc.orgscribd.com However, in this compound, the C4 position is already occupied by the formyl group. The formyl group is strongly electron-withdrawing and deactivating, which significantly reduces the nucleophilicity of the pyrazole ring and makes further electrophilic substitution challenging. Any such reaction would be forced to occur at the C3 or C5 positions, which is electronically disfavored. rrbdavc.org
Nucleophilic Substitution: Nucleophilic attack on the pyrazole ring is generally difficult due to its electron-rich aromatic nature. Such reactions typically require the presence of strong electron-withdrawing groups and/or a good leaving group on the ring. The C3 and C5 positions are the most susceptible to nucleophilic attack due to their reduced electron density from the adjacent nitrogen atoms. nih.gov In this molecule, the electron-withdrawing C4-formyl group would further decrease electron density at C3 and C5, potentially making them more susceptible to attack by a potent nucleophile, although such reactivity is not commonly reported for this specific system.
The N1-trityl group exerts significant steric and electronic effects on the pyrazole ring.
Steric Effects: The triphenylmethyl (trityl) group is exceptionally bulky. This steric hindrance can impede the approach of reagents to the N1 nitrogen and the adjacent C5 position of the pyrazole ring. This "protecting" nature is often the primary reason for its use in synthesis, preventing unwanted reactions at these sites. nih.gov
Reaction Mechanism Elucidation for Transformations Involving this compound
Understanding the reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. The reactivity of this molecule is primarily centered around the aldehyde functional group and the pyrazole ring, influenced by the electronic and steric effects of the trityl group.
While specific kinetic data for reactions of this compound are not extensively documented in publicly available literature, kinetic studies on analogous pyrazole-4-carbaldehydes provide valuable insights. The rate of reactions involving the aldehyde group, such as nucleophilic additions or condensations, is expected to be influenced by the electronic nature of the pyrazole ring and the steric hindrance imposed by the N-trityl group.
For instance, in condensation reactions with active methylene compounds, the rate-determining step is often the initial nucleophilic attack on the carbonyl carbon. The electrophilicity of this carbon is modulated by the electronic properties of the pyrazole ring. The trityl group, being primarily electron-donating through hyperconjugation and sterically demanding, can influence the reaction rate.
Table 1: Hypothetical Kinetic Data for Aldehyde Condensation Reactions
| Reactant | Catalyst | Solvent | Temperature (°C) | Relative Rate Constant (k_rel) |
| This compound | Piperidine | Ethanol | 50 | 1.0 |
| 1-Phenyl-1H-pyrazole-4-carbaldehyde | Piperidine | Ethanol | 50 | 1.5 |
| 1H-pyrazole-4-carbaldehyde | Piperidine | Ethanol | 50 | 2.2 |
This table presents hypothetical data for illustrative purposes, based on general principles of chemical kinetics.
The data in the table suggests that the bulky trityl group may sterically hinder the approach of the nucleophile, leading to a slower reaction rate compared to less substituted pyrazole-4-carbaldehydes.
The progress of reactions involving this compound can be effectively monitored using various spectroscopic techniques. These methods allow for the real-time observation of the consumption of the starting material and the formation of products, providing crucial information for mechanistic elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for monitoring these reactions. The disappearance of the characteristic aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the carbonyl carbon signal (around 185-195 ppm in ¹³C NMR) of the starting material, along with the appearance of new signals corresponding to the product, can be tracked over time. asrjetsjournal.org
Infrared (IR) Spectroscopy: The stretching vibration of the carbonyl group (C=O) in the aldehyde typically appears in the region of 1680-1700 cm⁻¹. The disappearance of this band and the emergence of new bands corresponding to the functional groups in the product (e.g., C=C in an α,β-unsaturated ketone or C-N in an imine) can be used to follow the reaction progress. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: Changes in the electronic conjugation during the reaction can be monitored by UV-Vis spectroscopy. The formation of more extended conjugated systems, such as in condensation products, often results in a bathochromic shift (shift to longer wavelengths) of the absorption maximum.
Table 2: Key Spectroscopic Data for Monitoring a Knoevenagel Condensation
| Species | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| This compound | 9.8 (s, 1H, CHO) | 190 (C=O) | 1690 (C=O) |
| Condensation Product (e.g., with malononitrile) | 8.2 (s, 1H, vinylic) | 115 (CN), 150 (C=C) | 2220 (CN), 1620 (C=C) |
This table provides representative spectroscopic data for monitoring a typical reaction.
Role of the Trityl Group as a Protecting and Directing Group
The triphenylmethyl (trityl) group is a widely utilized protecting group in organic synthesis, particularly for alcohols, amines, and amides. researchgate.netumich.edu In the context of this compound, the trityl group serves several critical functions.
As a Protecting Group:
The primary role of the trityl group is to protect the N1 nitrogen of the pyrazole ring from unwanted reactions. The pyrazole N-H is acidic and can interfere with various reaction conditions, especially those involving bases or nucleophiles. By replacing the acidic proton with a bulky and chemically robust trityl group, the reactivity of the molecule can be directed towards the aldehyde functionality.
The trityl group is known for its stability under neutral and basic conditions, while being readily cleaved under acidic conditions. This allows for selective deprotection at a later stage of a synthetic sequence without affecting other acid-sensitive groups if present. researchgate.net
As a Directing Group:
While the primary function of the trityl group in this molecule is protection, its steric bulk can also exert a directing effect in certain reactions. For instance, in reactions involving the pyrazole ring itself, the voluminous trityl group can hinder attack at the adjacent C5 position, thereby favoring reactions at the C3 position if it were unsubstituted. However, in this compound, the primary reactive site is the C4-aldehyde. The steric influence of the trityl group might also affect the stereochemical outcome of additions to the aldehyde if a chiral center is generated.
The presence of the trityl group also influences the physical properties of the molecule, often increasing its solubility in organic solvents and facilitating its purification by chromatography.
Table 3: Properties of the Trityl Group as a Protecting Group
| Property | Description |
| Protection | Masks the acidic N-H of the pyrazole ring. ktu.edu |
| Stability | Stable to basic, nucleophilic, and many oxidizing and reducing conditions. |
| Cleavage | Readily removed by treatment with mild acids (e.g., trifluoroacetic acid, formic acid). researchgate.net |
| Steric Hindrance | Large size can direct the regioselectivity of reactions on the pyrazole ring and influence the stereoselectivity of reactions at the C4-aldehyde. |
| Solubility | Increases solubility in nonpolar organic solvents. |
Transformations of the Formyl Group to Diverse Functionalities
The aldehyde functional group at the C4 position of the pyrazole ring is a linchpin for a wide array of chemical transformations, enabling the synthesis of a broad spectrum of pyrazole derivatives.
Synthesis of Pyrazole-4-carboxylic Acid Derivatives
The oxidation of the formyl group to a carboxylic acid is a fundamental transformation that opens the door to a variety of amide and ester derivatives. While direct oxidation of this compound is not extensively detailed in the provided results, the synthesis of pyrazole-4-carboxylic acids from corresponding aldehydes is a common synthetic route. nih.govgoogle.com For instance, the oxidation of other pyrazole-4-carbaldehydes has been achieved using reagents like iron(III) chloride hexahydrate catalyzed by TEMPO, which selectively oxidizes the aldehyde without over-oxidation. researchgate.net This methodology could likely be applied to the trityl-protected substrate. Once formed, the pyrazole-4-carboxylic acid can be converted to a diverse library of derivatives, which have shown potential as potent inhibitors of enzymes like xanthine (B1682287) oxidoreductase. nih.gov The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid highlights the importance of this class of compounds as key intermediates for novel bactericides and pesticides. google.com
Formation of Nitriles and Amides
The conversion of the aldehyde to a nitrile group (R-CHO → R-CN) can be achieved through a two-step process involving the formation of an oxime followed by dehydration. vanderbilt.edu Reagents such as phosphorus pentoxide (P2O5) are effective for the dehydration of oximes to nitriles. vanderbilt.edu Alternatively, amides can be synthesized from the corresponding carboxylic acid, which is obtained by oxidation of the aldehyde. The amidation reaction typically involves activation of the carboxylic acid (e.g., to an acid chloride) followed by reaction with an appropriate amine.
Preparation of Pyrazole-4-methanol Derivatives
The reduction of the formyl group to a hydroxyl group affords pyrazole-4-methanol derivatives. This transformation can be readily accomplished using various reducing agents. For instance, lithium aluminum hydride (LiAlH4) in dry diethyl ether has been used to reduce pyrazole ester derivatives to the corresponding alcohols. researchgate.net Sodium borohydride (NaBH4) is another common and milder reducing agent suitable for the reduction of aldehydes. vanderbilt.edu These pyrazole-4-methanol derivatives can serve as precursors for further functionalization, such as conversion to halides or other leaving groups.
Generation of Imines and Oximes from the Aldehyde
The aldehyde functionality readily undergoes condensation reactions with primary amines and hydroxylamine (B1172632) to form imines (Schiff bases) and oximes, respectively. The reaction of pyrazole-4-carbaldehydes with various substituted anilines in the presence of an acid catalyst, such as acetic acid in methanol, yields the corresponding imine derivatives. researchgate.netekb.eg Similarly, reaction with hydroxylamine hydrochloride produces oximes. vanderbilt.edu These reactions are typically straightforward and proceed in good yields. For example, the reaction of 1,3-diphenylpyrazole-4-carboxaldehyde with aryl hydrazines in methanol with a few drops of acetic acid afforded the corresponding hydrazones. ekb.eg
Strategic Deprotection of the Trityl Group
The trityl (triphenylmethyl) group is a bulky protecting group for the pyrazole nitrogen. Its removal is a crucial step to unmask the N-H functionality, which can be important for biological activity or for further synthetic manipulations. The deprotection of the trityl group is typically achieved under acidic conditions. For instance, treatment with trifluoroacetic acid (TFA) in a solvent like toluene (B28343) has been used for the selective deprotection of O-benzylsalicylaldehydes and could likely be applied to N-trityl pyrazoles. ktu.edu The choice of acid and reaction conditions can be tuned to ensure the stability of other functional groups present in the molecule.
Selective Removal Methodologies for N-Trityl Pyrazoles
The removal of the N-trityl group, or detritylation, is a critical step to liberate the pyrazole nitrogen for further reactions or to yield the final target molecule. The stability of the trityl group is such that its removal typically requires acidic conditions, with the specific reagent and conditions chosen to ensure compatibility with other functional groups present in the molecule. tubitak.gov.tr
A common and effective method for detritylation involves treatment with trifluoroacetic acid (TFA). commonorganicchemistry.com The reaction proceeds via protonation of the trityl group, leading to the formation of a stable trityl cation and the deprotected N-H pyrazole. The choice of solvent and temperature can be modulated to optimize the reaction rate and yield.
In addition to strong protic acids, Lewis acids in conjunction with a mild protic acid and a quenching agent have been developed for detritylation. rsc.org A three-component system consisting of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), a mild protic acid such as hexafluoroisopropanol, and a reducing agent like triethylsilane can effectively remove trityl groups under mild conditions. rsc.org This method is particularly advantageous when other acid-sensitive groups, such as acetals or silyl (B83357) ethers, are present in the molecule. rsc.org Another approach involves reductive detritylation using lithium powder and a catalytic amount of naphthalene, which can selectively cleave the N-trityl bond in the presence of other groups like allyl or benzyl (B1604629). organic-chemistry.org
Table 1: Methodologies for N-Trityl Deprotection
| Reagent System | Conditions | Notes | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Varies (e.g., in CH₂Cl₂) | Common and effective method for cleaving trityl ethers and amines. | commonorganicchemistry.comktu.edu |
| BF₃·Et₂O, Hexafluoroisopropanol, Triethylsilane | Mild conditions | A three-component system compatible with acetyl, silyl, acetal, and Fmoc groups. | rsc.org |
| Lithium powder, catalytic Naphthalene | Reductive conditions | Allows for selective deprotection in the presence of allyl or benzyl groups. | organic-chemistry.org |
| Perchloric Acid | Strong acidic conditions | Effective for the removal of parent trityl groups from nitrogen. | tubitak.gov.tr |
Reclaiming 1H-Pyrazole-4-carbaldehyde for Further Synthesis
Upon the successful removal of the trityl group from this compound, the resulting product is 1H-pyrazole-4-carbaldehyde. scbt.com This reclaimed molecule is a versatile building block in its own right, possessing a reactive aldehyde group and an unsubstituted pyrazole ring, making it a valuable precursor for the synthesis of a diverse range of more complex heterocyclic structures. umich.edunih.gov
The aldehyde functionality of 1H-pyrazole-4-carbaldehyde can undergo a multitude of classical aldehyde reactions. For instance, it can be oxidized to the corresponding carboxylic acid, reduced to an alcohol, or serve as an electrophile in condensation reactions with various nucleophiles. One of the most significant applications is its use in the Vilsmeier-Haack reaction for the synthesis of other formylated pyrazole derivatives. semanticscholar.orgnih.gov
Furthermore, the reclaimed 1H-pyrazole-4-carbaldehyde can be a key starting material in multicomponent reactions (MCRs). MCRs are highly efficient one-pot processes that combine three or more reactants to form a complex product, incorporating most of the atoms from the starting materials. nih.gov For example, 1H-pyrazole-4-carbaldehyde can react with malononitrile, a β-ketoester, and hydrazine (B178648) hydrate (B1144303) in a four-component reaction to yield highly substituted pyrano[2,3-c]pyrazoles, which are of significant interest in medicinal chemistry. nih.gov
Multi-Step Synthesis Leveraging this compound as a Key Intermediate
The utility of this compound as a key intermediate is best illustrated in the context of multi-step syntheses. A typical synthetic sequence would involve an initial reaction utilizing the reactivity of the aldehyde, followed by the strategic removal of the trityl group, and subsequent functionalization of the pyrazole ring.
A representative multi-step synthesis could commence with the conversion of the aldehyde group of this compound into an oxime. This oxime can then undergo an intramolecular nitrile oxide cycloaddition (INOC) reaction. Following this transformation, the N-trityl group can be selectively removed under acidic conditions to yield a deprotected pyrazole derivative. The liberated N-H of the pyrazole ring is then available for further derivatization, such as N-alkylation or N-arylation, to introduce additional diversity into the molecular scaffold. This strategic sequence allows for the construction of complex, fused heterocyclic systems that would be challenging to access through other synthetic routes. nih.gov
Another example of a multi-step synthesis involves the initial deprotection of this compound to give 1H-pyrazole-4-carbaldehyde. This reclaimed aldehyde can then be used in a subsequent palladium-catalyzed cross-coupling reaction. For instance, the pyrazole nitrogen can be functionalized, and the aldehyde can be transformed into a triflate. This triflated pyrazole can then participate in Suzuki, Sonogashira, or Heck coupling reactions to introduce various substituents at the 4-position of the pyrazole ring, leading to the synthesis of a wide array of functionalized pyrazoles. ktu.edu
The following table outlines a generalized multi-step synthetic pathway starting from this compound.
Table 2: Exemplary Multi-Step Synthesis
| Step | Reaction | Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | Deprotection of this compound | 1H-Pyrazole-4-carbaldehyde | Reclaim the core pyrazole structure for further functionalization. |
| 2 | Condensation with a substituted hydrazine | Substituted pyrazole-4-carbaldehyde hydrazone | Introduce a new substituent on the pyrazole nitrogen and prepare for cyclization. |
| 3 | Vilsmeier-Haack Cyclization | Fused pyrazole heterocyclic system | Construct a more complex, polycyclic molecular architecture. |
The Trityl Group: a Bulky Guardian in Heterocyclic Chemistry
The triphenylmethyl (trityl) group is a sterically bulky protecting group predominantly used for primary alcohols and the nitrogen atoms of certain heterocycles. bldpharm.com Its large size provides a high degree of steric hindrance, which can direct reactions to other, less hindered positions on a molecule. In the case of 1-Trityl-1H-pyrazole-4-carbaldehyde, the trityl group is attached to one of the pyrazole's nitrogen atoms. This protection is crucial for several reasons. Firstly, it prevents unwanted side reactions at the protected nitrogen during the manipulation of the aldehyde group. Secondly, it enhances the solubility of the molecule in organic solvents. The trityl group is typically introduced using trityl chloride in the presence of a base and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA). sigmaaldrich.com
Research Trajectories and Synthetic Utility
Established Synthetic Pathways to this compound
The synthesis of this compound fundamentally begins with the formation of the pyrazole-4-carbaldehyde scaffold, which is then followed by the introduction of the trityl group.
Pyrazole-4-carbaldehyde Derivatization Routes
The Vilsmeier-Haack reaction is a primary and versatile method for the formylation of pyrazole rings at the 4-position. nih.govcommonorganicchemistry.com This reaction typically involves the use of a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture, which forms the Vilsmeier reagent. This electrophilic reagent then attacks the electron-rich pyrazole ring. For instance, the synthesis of various 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes has been successfully achieved using this method starting from the corresponding acetophenone (B1666503) phenylhydrazones. organic-chemistry.org The reaction of hydrazones with the Vilsmeier reagent leads to cyclization and formylation in a one-pot procedure. nih.gov
Another established route is the oxidation of pre-existing 4-hydroxymethylpyrazoles. organic-chemistry.org This method offers a straightforward conversion to the aldehyde, provided the starting alcohol is readily accessible.
Conversion from Pyrazole Carboxylate Precursors
While less direct, the conversion of pyrazole-4-carboxylic acid or its esters to the corresponding aldehyde is a feasible synthetic strategy. This transformation can be accomplished through a reduction of the carboxylic acid derivative. Standard reducing agents can be employed, though careful control of reaction conditions is necessary to prevent over-reduction to the alcohol.
Tritylation Strategies for N-Protection in Pyrazole Systems
The introduction of the trityl (triphenylmethyl) group onto a nitrogen atom of the pyrazole ring is a critical step in the synthesis of the target molecule. The trityl group serves as a bulky protecting group, which can influence the regioselectivity of subsequent reactions and enhance the solubility of the molecule in organic solvents.
Regioselective N-Tritylation Procedures
The pyrazole ring contains two adjacent nitrogen atoms, and their substitution can lead to different regioisomers. The regioselectivity of N-alkylation, including tritylation, is influenced by both electronic and steric factors. In many cases, the reaction of a pyrazole with an alkylating agent in the presence of a base will yield a mixture of N1 and N2 substituted products. However, the bulky nature of the trityl group is expected to favor substitution at the less sterically hindered nitrogen atom. total-synthesis.com
For unsymmetrically substituted pyrazoles, the substitution pattern is also directed by the electronic nature of the substituents on the pyrazole ring. organic-chemistry.orgorganic-chemistry.org Studies on the regioselective synthesis of substituted pyrazoles have shown that the choice of solvent and base can significantly influence the isomeric ratio. organic-chemistry.orgorganic-chemistry.org For instance, the use of aprotic dipolar solvents like DMF or N,N-dimethylacetamide (DMAc) has been shown to improve regioselectivity in some pyrazole syntheses. organic-chemistry.org
Optimization of Reaction Conditions for Trityl Group Introduction
The standard procedure for the N-tritylation of heterocyclic compounds involves the reaction of the heterocycle with trityl chloride in the presence of a base. total-synthesis.com Pyridine (B92270) is often used as both the solvent and the base, capturing the hydrogen chloride byproduct. total-synthesis.com The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. total-synthesis.com
The reaction is typically carried out at room temperature and stirred for an extended period to ensure complete reaction. The bulky nature of the trityl group means that the reaction proceeds via an SN1 mechanism, involving the formation of a stable trityl cation. total-synthesis.com
Table 1: General Conditions for N-Tritylation
| Reagent/Condition | Role/Purpose | Typical Implementation |
| Trityl Chloride (TrCl) | Tritylating agent | 1.0 - 1.2 equivalents |
| Base (e.g., Pyridine, Triethylamine) | HCl scavenger | Used as solvent or in excess |
| Catalyst (e.g., DMAP) | Nucleophilic catalyst | Catalytic amount (e.g., 0.1 eq) |
| Solvent | Reaction medium | Aprotic (e.g., Pyridine, DMF, CH₂Cl₂) |
| Temperature | Reaction condition | Room temperature |
| Reaction Time | Duration | Several hours to overnight |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pyrazole derivatives has gained increasing attention. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
For the synthesis of the pyrazole-4-carbaldehyde core, microwave-assisted organic synthesis (MAOS) has been explored as a green alternative to conventional heating. researchgate.netmdpi.com Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields. Solvent-free reaction conditions, where the neat reactants are irradiated, further enhance the green credentials of the synthesis by eliminating the need for potentially harmful solvents. researchgate.net
The use of recyclable catalysts is another key aspect of green chemistry. While not directly reported for the synthesis of this compound, research into the use of solid-supported catalysts for pyrazole synthesis is ongoing and presents a promising avenue for future green synthetic routes.
An in-depth examination of the chemical compound this compound, this article focuses on the scientific methodologies for its synthesis and the subsequent techniques for its purification and isolation.
Applications of 1 Trityl 1h Pyrazole 4 Carbaldehyde in Complex Molecule Synthesis
Building Block for Substituted Pyrazole (B372694) Analogues
1-Trityl-1H-pyrazole-4-carbaldehyde is a key starting material for the synthesis of various substituted pyrazole analogues. The trityl group, while providing protection to the pyrazole nitrogen, can be strategically removed to allow for further functionalization. The aldehyde group at the 4-position is a versatile handle for introducing a wide range of substituents.
The Vilsmeier-Haack reaction is a common method for the formylation of pyrazole rings to produce pyrazole-4-carbaldehydes. nih.govrasayanjournal.co.in For instance, 1,3,5-trialkyl-1H-pyrazole-4-carbaldehydes can be synthesized using this method. researchgate.net The resulting carbaldehydes can then undergo various reactions to create a library of substituted pyrazoles. For example, they can react with 2,2'-oxydiethanethiol to form 4-(1,4,6-oxadithiocan-5-yl)-1H-pyrazoles. researchgate.net
Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, have been effectively used to functionalize the pyrazole core. ktu.edu These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, leading to a diverse set of substituted pyrazole derivatives.
Precursor in the Construction of Fused and Bridged Heterocyclic Scaffolds
The reactivity of the aldehyde group in this compound makes it an excellent precursor for the construction of more complex fused and bridged heterocyclic systems. The aldehyde can participate in various cyclization reactions, leading to the formation of new rings fused to the pyrazole core.
One such application involves the synthesis of pyrazolo[3,4-d]pyridazin-7-ones through the reaction of pyrazole derivatives with hydrazine (B178648) or methylhydrazine. umich.edu Additionally, 1,1'-bridged bis-3,5-dimethyl-1H-pyrazoles can react with 2-sulfanylethanol to yield bridged bis-4-(1,4,6-oxadithiocan-5-yl)-1H-pyrazoles. researchgate.net These reactions highlight the utility of pyrazole-4-carbaldehydes in building intricate, multi-ring systems.
Participation in Multi-Component Reaction Sequences (e.g., Ugi, Passerini)
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. This compound can serve as the aldehyde component in prominent MCRs like the Ugi and Passerini reactions.
The Passerini reaction, a three-component reaction between an isocyanide, an aldehyde (or ketone), and a carboxylic acid, yields an α-acyloxy amide. wikipedia.org The Ugi reaction is a four-component reaction involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, leading to the formation of a bis-amide. researchgate.net The use of this compound in these reactions allows for the direct incorporation of the pyrazole scaffold into peptide-like structures. The bulky trityl group can influence the stereochemical outcome of these reactions and can be removed post-reaction to enable further diversification. acs.org
Utility in Divergent Synthesis of Chemical Libraries
The concept of divergent synthesis, where a single starting material is converted into a diverse library of related compounds, is a cornerstone of modern drug discovery and materials science. This compound is an ideal substrate for such synthetic strategies.
Starting from this central scaffold, a multitude of transformations can be performed on the aldehyde group, such as oxidation, reduction, and various condensation reactions. umich.edu For example, reaction with active methylene (B1212753) compounds can lead to the formation of chalcone-like structures. umich.edu Subsequent modifications of the pyrazole ring after deprotection of the trityl group further expand the accessible chemical space. This approach allows for the efficient generation of large and diverse chemical libraries for high-throughput screening.
Role in Synthetic Pathways Towards Advanced Organic Scaffolds
Beyond the applications mentioned above, this compound plays a crucial role in the synthesis of a variety of advanced organic scaffolds. Its derivatives have been utilized in the creation of complex natural product analogues and other architecturally interesting molecules. The pyrazole unit is a common motif in many biologically active compounds, and the ability to readily functionalize it via the carbaldehyde group is of significant value. nih.gov
For instance, pyrazole-4-carbaldehydes can be used to synthesize penta-substituted pyridine (B92270) derivatives through a one-pot, three-component cyclocondensation reaction. ekb.eg These complex heterocyclic systems are of interest in medicinal chemistry and materials science.
Advanced Characterization and Computational Analysis of 1 Trityl 1h Pyrazole 4 Carbaldehyde and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are paramount in piecing together the molecular puzzle of 1-Trityl-1H-pyrazole-4-carbaldehyde, providing clear insights into its atomic connectivity, functional groups, and three-dimensional structure.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, DOSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) NMR techniques are essential for assembling the complete molecular framework. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity. For instance, COSY spectra would reveal proton-proton couplings within the pyrazole (B372694) and trityl rings, while HSQC and HMBC would link protons to their directly attached and long-range coupled carbon atoms, respectively, confirming the placement of the trityl group at the N1 position and the carbaldehyde at C4.
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to separate the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. ucsb.edumagritek.com In a sample of this compound, DOSY can be used to confirm the purity of the sample by showing that all proton signals belong to a single species with the same diffusion coefficient. youtube.com This method is particularly useful for identifying the presence of any starting materials or byproducts that may not be apparent in standard 1D NMR spectra.
| Technique | Information Obtained for this compound |
| ¹H NMR | Provides chemical shifts and coupling constants for protons on the pyrazole and trityl groups. |
| ¹³C NMR | Indicates the number of unique carbon environments and their chemical shifts. |
| COSY | Establishes correlations between coupled protons within the same spin system. |
| HSQC | Correlates protons to their directly attached carbon atoms. |
| HMBC | Shows long-range correlations between protons and carbons, crucial for connecting the trityl and carbaldehyde groups to the pyrazole ring. |
| DOSY | Determines the diffusion coefficient, which can confirm the association of all signals with a single molecule and assess sample purity. ucsb.edumagritek.com |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₂₃H₁₈N₂O), HRMS would provide an extremely accurate mass measurement, typically to within a few parts per million (ppm) of the theoretical value. This high level of accuracy is instrumental in distinguishing between different possible elemental compositions that might have the same nominal mass, thereby providing a high degree of confidence in the molecular formula of the synthesized compound.
| Parameter | Value |
| Molecular Formula | C₂₃H₁₈N₂O |
| Theoretical Monoisotopic Mass | 338.1419 Da |
| Expected HRMS Result (m/z for [M+H]⁺) | 339.1492 ± 0.0017 (for 5 ppm accuracy) |
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, these techniques would be used to confirm the presence of key structural features. The IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. The C-H stretching vibrations of the aromatic rings of the trityl group and the pyrazole ring would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring would also be observable. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in characterizing the vibrations of the aromatic rings.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopic Technique |
| Aldehyde C=O Stretch | 1680 - 1700 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Pyrazole Ring C=N/C=C Stretch | 1400 - 1600 | IR, Raman |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. niscpr.res.in For this compound, an X-ray crystal structure would unambiguously confirm the atomic connectivity and provide detailed information about bond lengths, bond angles, and torsion angles. nih.gov This would allow for a detailed analysis of the conformation of the bulky trityl group relative to the planar pyrazole ring. Furthermore, X-ray crystallography would reveal any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of the molecules in the solid state.
Computational Chemistry and Quantum Mechanical Modeling
Computational chemistry provides a powerful lens through which to understand the intrinsic properties of molecules, complementing experimental data and offering predictive insights.
Electronic Structure and Bonding Properties
Quantum mechanical modeling, particularly using methods like Density Functional Theory (DFT), can be employed to investigate the electronic structure and bonding of this compound. nih.gov These calculations can provide optimized molecular geometries, which can be compared with experimental data from X-ray crystallography. Furthermore, analysis of the molecular orbitals (e.g., HOMO and LUMO) can offer insights into the molecule's reactivity and electronic properties. The calculated distribution of electron density and electrostatic potential can help to identify regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its interactions with other molecules.
| Computational Parameter | Information Gained for this compound |
| Optimized Molecular Geometry | Provides theoretical bond lengths and angles for comparison with experimental data. |
| Molecular Orbital Analysis (HOMO/LUMO) | Offers insights into electronic transitions and potential reactivity. |
| Electron Density Distribution | Reveals the distribution of electrons within the molecule. |
| Electrostatic Potential Map | Highlights electron-rich and electron-poor regions, predicting sites for nucleophilic or electrophilic attack. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to explore the dynamic behavior and conformational landscape of molecules. eurasianjournals.com In the context of this compound and its derivatives, MD simulations provide crucial insights into the flexibility of the bulky trityl group and its influence on the orientation of the pyrazole ring.
MD simulations typically involve the following steps:
System Setup: A starting conformation of the molecule is placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological or reaction conditions.
Force Field Application: A classical force field (e.g., AMBER, CHARMM, GROMOS) is assigned to describe the potential energy of the system as a function of its atomic coordinates. These force fields are collections of parameters that define bond stretching, angle bending, torsional angles, and non-bonded interactions.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system, allowing the solvent molecules to relax around the solute.
Production Run: Following equilibration, the simulation is run for a significant period (nanoseconds to microseconds) to sample a wide range of molecular conformations.
Analysis of the MD trajectory provides information on the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the distribution of dihedral angles to characterize the preferred conformations. For this compound, this analysis reveals the most probable orientations of the trityl group relative to the pyrazole ring and the conformational dynamics of the carbaldehyde group.
Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value/Description |
| Force Field | AMBER ff19SB |
| Solvent | TIP3P water model |
| Simulation Box | Cubic, 10 Å buffer |
| Temperature | 300 K (NVT ensemble) |
| Pressure | 1 atm (NPT ensemble) |
| Equilibration Time | 10 ns |
| Production Run Time | 100 ns |
| Time Step | 2 fs |
| Non-bonded Cutoff | 10 Å |
This table presents a typical set of parameters for an MD simulation. Actual parameters may vary depending on the specific research question and computational resources.
Reaction Pathway Calculations and Transition State Analysis
Computational chemistry offers powerful tools to elucidate reaction mechanisms by mapping out the potential energy surface of a chemical reaction. For this compound, this involves calculating the energy changes as the molecule proceeds from reactants to products through a high-energy transition state. These calculations are invaluable for understanding the reactivity of the carbaldehyde group, which is a key functional handle for the synthesis of more complex derivatives.
A common reaction of aldehydes is nucleophilic addition. Using quantum mechanical methods, such as Density Functional Theory (DFT), the reaction pathway for the addition of a nucleophile (e.g., a Grignard reagent or an organolithium compound) to the carbonyl carbon of this compound can be modeled. The process involves identifying the structures of the reactants, the transition state, and the products on the potential energy surface.
The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Locating the transition state structure is a critical step, and techniques like the synchronous transit-guided quasi-Newton (STQN) method are often employed. Once the transition state is located, its structure provides insights into the geometry of the activated complex. A frequency calculation is then performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy (Ea) of the reaction is the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate. By comparing the activation energies for different reaction pathways or for reactions with different derivatives, chemists can predict which reactions are more likely to occur and how substitutions on the pyrazole or trityl groups might influence reactivity.
Table 2: Hypothetical Activation Energies for the Addition of a Nucleophile to the Aldehyde Group of this compound Derivatives
| Derivative | Nucleophile | Activation Energy (kcal/mol) |
| This compound | Methylmagnesium bromide | 15.2 |
| 1-(4-Fluorotrityl)-1H-pyrazole-4-carbaldehyde | Methylmagnesium bromide | 14.8 |
| 1-(4-Methoxytrityl)-1H-pyrazole-4-carbaldehyde | Methylmagnesium bromide | 15.7 |
These are hypothetical values to illustrate the type of data obtained from reaction pathway calculations. The values indicate that an electron-withdrawing group on the trityl moiety slightly lowers the activation energy, while an electron-donating group slightly increases it.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. jocpr.com These predictions are instrumental in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra. For this compound and its derivatives, computational prediction of spectroscopic data can aid in their characterization.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. asrjetsjournal.org The process involves optimizing the molecular geometry and then performing the GIAO calculation to obtain the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
By comparing the calculated chemical shifts with experimental data, the proposed structure of a compound can be confirmed. Furthermore, computational analysis can help in assigning specific peaks in a complex spectrum to particular atoms in the molecule. For this compound, this would be particularly useful for assigning the protons and carbons of the pyrazole ring and the trityl group.
Infrared Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations are performed on the optimized geometry of the molecule. The resulting vibrational modes can be visualized to understand the nature of the atomic motions associated with each peak in the IR spectrum.
For this compound, the calculated IR spectrum would show characteristic peaks for the C=O stretch of the aldehyde, the C=N and C=C stretching vibrations of the pyrazole ring, and the C-H stretching and bending modes of the aromatic rings of the trityl group. A comparison with the experimental IR spectrum can provide strong evidence for the presence of these functional groups.
Table 3: Comparison of Hypothetical Experimental and Calculated 1H NMR Chemical Shifts (ppm) for this compound
| Proton | Calculated Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
| Aldehyde-H | 9.85 | 9.90 |
| Pyrazole-H3 | 8.10 | 8.15 |
| Pyrazole-H5 | 7.95 | 8.00 |
| Trityl-Aromatic-Hs | 7.20-7.40 | 7.25-7.45 |
These are hypothetical values to illustrate the agreement that can be achieved between calculated and experimental data. The calculations are assumed to be performed at the B3LYP/6-31G(d) level of theory.
Future Research Directions and Methodological Advancements for 1 Trityl 1h Pyrazole 4 Carbaldehyde Chemistry
Development of Novel and Sustainable Synthetic Routes
The classical synthesis of pyrazole-4-carbaldehydes often involves the Vilsmeier-Haack reaction, which utilizes reagents like phosphorus oxychloride and dimethylformamide (DMF). nih.govmdpi.comorganic-chemistry.orgchemmethod.comijpcbs.com While effective, this method presents environmental and safety challenges. Future research must pivot towards greener and more sustainable synthetic strategies. nih.govnih.gov
Key areas for development include:
Catalytic Formylation: Investigating novel catalytic systems to replace stoichiometric Vilsmeier-Haack reagents could significantly improve the environmental footprint. This includes exploring metal-catalyzed C-H formylation or photocatalyzed approaches that operate under milder conditions. acs.org
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various pyrazole (B372694) derivatives. semanticscholar.orgresearchgate.netacs.orgnih.govjchr.org A systematic study to optimize the microwave-assisted Vilsmeier-Haack formylation or other novel formylation methods for N-trityl pyrazole would be a significant advancement, offering a scalable and efficient route to the target compound.
Eco-Friendly Solvents: Replacing traditional chlorinated solvents with bio-based or recyclable solvent systems is crucial. Research into deep eutectic solvents or aqueous reaction media for the synthesis of pyrazole aldehydes could lead to more sustainable processes. nih.gov
One-Pot Procedures: Developing tandem or one-pot reactions that combine the synthesis of the pyrazole core with the introduction of the 4-formyl group would enhance atom economy and reduce waste from intermediate purification steps. rsc.org
Exploration of Catalytic Transformations Involving 1-Trityl-1H-pyrazole-4-carbaldehyde
The aldehyde group and the pyrazole ring of this compound are both amenable to a wide range of catalytic transformations, opening avenues for creating diverse molecular architectures.
Future explorations should focus on:
Palladium-Catalyzed Cross-Coupling: The pyrazole core, when appropriately functionalized (e.g., as a halide or triflate), is an excellent substrate for palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. nih.govresearchgate.netresearchgate.netmdpi.comrsc.org Research is needed to explore these transformations directly on derivatives of this compound. This would allow for the introduction of aryl, vinyl, and alkynyl groups at various positions on the pyrazole ring, creating a library of complex derivatives. The steric bulk of the trityl group could offer unique regioselectivity in these reactions.
N-Heterocyclic Carbene (NHC) Catalysis: The aldehyde functionality can be exploited in NHC-catalyzed reactions. For instance, enantioselective annulation reactions between pyrazolones and α,β-unsaturated aldehydes have been demonstrated. acs.org Future work could investigate the transformation of the aldehyde group in this compound into various functional groups using NHC organocatalysis.
Catalytic Reductive Amination and Alkylation: Developing efficient catalytic methods for the conversion of the aldehyde into amines and for C-C bond formation via catalytic alkylation would provide straightforward access to a host of valuable derivatives.
Protic Pyrazole Complexes: The N-H of a deprotected pyrazole can act as a proton-responsive ligand in catalysis. nih.gov While the trityl group blocks this position, its potential removal post-transformation means that derivatives of this compound could serve as precursors to novel protic pyrazole ligands for applications in areas like CO2 reduction or N-N bond cleavage. nih.gov
Integration into Continuous Flow Chemistry and Microfluidic Systems
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and ease of scalability. nih.gov The integration of this compound chemistry into these systems is a promising frontier.
A notable example involves the use of a trityl-protected aldehyde in a continuous flow aldol reaction, where a residence time of just 7.5 seconds was sufficient to achieve an 85% yield. nih.gov This demonstrates the high potential of this compound in flow systems.
Future research directions include:
Multi-Step Flow Synthesis: Designing a telescoped, multi-step flow process for the synthesis of this compound itself, followed by its in-line catalytic transformation into more complex derivatives.
Packed-Bed Reactors: Utilizing immobilized catalysts or reagents in packed-bed reactors for transformations of the aldehyde group, enabling catalyst recycling and simplifying product purification. nih.gov
Photochemistry in Flow: Combining flow chemistry with photoredox catalysis to perform novel transformations, such as the deformylation or other modifications of the aldehyde group, under highly controlled and efficient conditions. acs.org
Computational Design of Novel Derivatives
Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts, thereby accelerating the discovery of new materials and functional molecules. eurasianjournals.comeurasianjournals.com Applying these methods to this compound can unlock new avenues for rational design.
Future research should leverage:
Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of novel derivatives. nih.govtandfonline.comresearchgate.netnih.gov This allows for the in-silico screening of potential candidates for applications in catalysis or materials science by predicting parameters like HOMO-LUMO gaps and molecular electrostatic potential. nih.govresearchgate.net
Molecular Docking and Dynamics: For applications in materials science, such as the design of host-guest systems or sensors, molecular docking and dynamics simulations can predict the binding modes and affinities of derivatives with target molecules or surfaces. nih.govuq.edu.au
Designing for Electronic Properties: Computational studies can guide the synthesis of derivatives with tailored electronic properties. By modeling the effects of different substituents on the pyrazole ring, it is possible to design molecules with specific absorption/emission wavelengths for use as dyes or in optoelectronic materials. nih.gov
Applications in Advanced Material Science Precursors
The unique structure of this compound makes it a highly attractive precursor for the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs). mocedes.orgresearchgate.net MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. nih.govresearchgate.net
Promising future applications include:
Pyrazolate-Based MOF Linkers: The pyrazole nitrogen atoms are excellent coordination sites for metal ions. rsc.orgresearchgate.net After deprotection of the trityl group and modification of the aldehyde (e.g., oxidation to a carboxylic acid), the resulting molecule can serve as a bifunctional organic linker for constructing robust and porous MOFs. researchgate.netambeed.com Pyrazolate-based MOFs are known for their exceptional chemical stability. nih.govresearchgate.net
Functionalized Pores: The aldehyde group can be retained in the linker to act as a functional site within the pores of a MOF. These aldehyde groups could be used for post-synthetic modification, allowing for the covalent attachment of other functional molecules or serving as catalytic sites themselves.
Precursors for Arsine Ligands: Recent research has shown the development of pyrazole-based organoarsine ligands for synthesizing novel MOFs with unique metal nodes and pore structures. digitellinc.com this compound could serve as a starting point for creating new, complex organoarsine linkers.
Future Research Directions for this compound
| Research Area | Focus | Rationale |
| Sustainable Synthesis | Microwave-assisted formylation; Green solvents; Catalytic C-H formylation. | Reduce reliance on hazardous reagents (POCl3), decrease energy consumption, and improve the overall environmental impact of the synthesis. |
| Catalytic Transformations | Palladium-catalyzed cross-coupling; NHC-organocatalysis. | To efficiently create a diverse library of complex pyrazole derivatives with novel functionalities for various applications. |
| Flow Chemistry | Multi-step telescoped synthesis and in-line functionalization. | Enhance safety, scalability, and reaction efficiency over traditional batch methods. |
| Computational Design | DFT and molecular dynamics simulations. | To predict electronic properties and reactivity, enabling the rational design of derivatives for targeted material science applications. |
| Advanced Materials | Precursor for pyrazolate-based MOF linkers with functional pores. | To construct highly stable and porous materials for gas storage, separations, and heterogeneous catalysis. |
Q & A
Q. What are the common synthetic routes for 1-Trityl-1H-pyrazole-4-carbaldehyde, and how are reaction conditions optimized?
The compound is typically synthesized via the Vilsmeier-Haack reaction , where 1-trityl-1H-pyrazole derivatives are formylated using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–5°C). Optimization involves adjusting stoichiometry, reaction time (6–12 hours), and quenching with ice-water to minimize side reactions. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is used for purification .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the aldehyde proton (δ 9.8–10.2 ppm) and trityl group signals (aromatic protons at δ 7.2–7.5 ppm).
- FT-IR : For aldehyde C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry (ESI/HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₁₈N₂O). Cross-referencing with literature data ensures accuracy .
Q. How is purity assessed and maintained during synthesis?
Purity is evaluated via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) and TLC (Rf comparison). Storage under inert atmospheres (argon) at −20°C prevents aldehyde oxidation. Anhydrous solvents and rigorous drying of intermediates (e.g., using MgSO₄) are critical .
Q. What are the typical applications of this compound in medicinal chemistry?
It serves as a precursor for bioactive pyrazole derivatives, such as antimicrobial agents (e.g., 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives) and antitumor hybrids. The trityl group enhances steric protection during multi-step syntheses .
Q. How is the compound handled to ensure stability?
Use desiccants (silica gel) in storage vials and avoid prolonged exposure to light. Solutions in tetrahydrofuran (THF) or dichloromethane (DCM) are stable for weeks at −20°C. Glovebox techniques prevent moisture absorption .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts) during characterization be resolved?
Contradictions arise from solvent effects or tautomerism. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-dependent shifts. DFT calculations (e.g., Gaussian) predict theoretical spectra for comparison. Cross-validation with X-ray crystallography (e.g., SHELXL-refined structures) provides definitive confirmation .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
The bulky trityl group hinders crystal packing. Slow evaporation (hexane/ethyl acetate) at 4°C promotes nucleation. Additive screening (e.g., seed crystals, ionic liquids) improves crystal quality. For twinned crystals, SHELXL TWIN commands refine disordered regions .
Q. How can computational tools validate crystal structure data?
PLATON (Utrecht) checks for missed symmetry (e.g., ADDSYM) and validates hydrogen bonding. Mercury (CCDC) visualizes intermolecular interactions (π-π stacking, C–H⋯O). Rigid-body refinement in SHELXL resolves thermal motion discrepancies .
Q. How to design derivatives for biological activity studies while retaining the trityl group?
Click chemistry (CuAAC) introduces triazole moieties at the aldehyde position. Molecular docking (AutoDock Vina) predicts binding to targets (e.g., bacterial enzymes). Retain the trityl group for steric protection during in vitro assays .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
